4-(3-Hydroxypropyl)piperazin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3-hydroxypropyl)piperazin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c10-5-1-3-9-4-2-8-7(11)6-9/h10H,1-6H2,(H,8,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSKSFSVZCTOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)CCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20610625 | |
| Record name | 4-(3-Hydroxypropyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
161459-56-9 | |
| Record name | 4-(3-Hydroxypropyl)piperazin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20610625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Transformations of 4 3 Hydroxypropyl Piperazin 2 One and Its Analogues
Derivatization Strategies of the 4-(3-Hydroxypropyl)piperazin-2-one Scaffold
Functionalization of the Hydroxypropyl Side Chain
The terminal hydroxyl group of the 3-hydroxypropyl side chain is a primary target for derivatization. Standard reactions such as esterification and etherification are commonly employed to introduce a wide variety of functional groups. These modifications can significantly alter the molecule's physicochemical properties, including lipophilicity, solubility, and ability to act as a hydrogen bond donor or acceptor, which are critical for pharmacokinetic and pharmacodynamic profiles.
For instance, the hydroxyl group can be acylated with various acid chlorides or anhydrides to yield corresponding esters. Alternatively, reaction with alkyl halides or other electrophiles under basic conditions can produce a range of ethers. These transformations allow for the systematic exploration of how different substituents on the side chain impact the molecule's interaction with biological targets. In the development of novel radioprotective agents, derivatives of a similar scaffold, 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol, were synthesized. nih.gov This process involved reacting substituted aromatic alcohols with epibromohydrin, followed by a nucleophilic attack from 1-(2-hydroxyethyl)piperazine. nih.gov This highlights a common strategy where the hydroxyalkyl chain is built up or modified to connect to other moieties. nih.gov
Table 1: Representative Reactions for Side Chain Functionalization
| Reaction Type | Reagents & Conditions | Resulting Functional Group |
| Esterification | Carboxylic Acid, DCC/DMAP | Ester |
| Etherification | Alkyl Halide, NaH | Ether |
| Oxidation | PCC, CH2Cl2 | Aldehyde |
| Mitsunobu Reaction | Triphenylphosphine, DIAD, Acid | Inverted Ester |
Modifications and Substitutions on the Piperazin-2-one (B30754) Ring Nitrogen Atoms
The piperazin-2-one ring contains two nitrogen atoms: an amide nitrogen at position 1 (N1) and a tertiary amine nitrogen at position 4 (N4). The N4 nitrogen is already substituted with the 3-hydroxypropyl chain in the parent molecule. The N1 amide nitrogen, however, provides a key site for introducing further diversity.
Alkylation, arylation, or acylation of the N1 position can be achieved using various electrophilic partners. For example, N-alkylation can be performed using alkyl halides in the presence of a suitable base. These modifications are instrumental in probing the steric and electronic requirements of the binding pockets of target proteins. Studies on related piperazine (B1678402) derivatives have shown that the nature of the substituents on the nitrogen atoms is critical for biological activity. nih.gov For example, in a series of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives, the N1 nitrogen was found to be crucial for expressing narcotic antagonist activity, while the N4 nitrogen was essential for μ-opioid agonist activity. nih.gov Although the core is a piperazine and not a piperazin-2-one, this demonstrates the distinct roles the two nitrogen atoms can play in receptor interaction. nih.gov
Table 2: Examples of N1-Substitutions on the Piperazin-2-one Ring
| Reaction Type | Reagent | Product Class |
| N-Alkylation | Benzyl bromide, K2CO3 | N1-Benzyl-4-(3-hydroxypropyl)piperazin-2-one |
| N-Arylation | Aryl halide, Pd-catalyst | N1-Aryl-4-(3-hydroxypropyl)piperazin-2-one |
| N-Acylation | Acetyl chloride, Et3N | N1-Acetyl-4-(3-hydroxypropyl)piperazin-2-one |
Introduction of Diverse Chemical Moieties for Structure-Activity Relationship Investigations
The generation of analogues of this compound by combining modifications at the side chain and the ring nitrogens is a cornerstone of structure-activity relationship (SAR) studies. SAR investigations systematically alter a molecule's structure to identify which chemical groups are responsible for its biological effects.
In drug discovery, the piperazine or piperidinone scaffold is a common feature. For instance, SAR studies on a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides explored modifications around the piperidine (B6355638) substituent and the amide functionality, leading to the identification of a potent and selective inhibitor of the choline (B1196258) transporter. nih.gov This iterative process of synthesis and biological testing is fundamental to medicinal chemistry. nih.gov By introducing a variety of moieties—such as aromatic rings, heterocyclic systems, and functional groups with different electronic properties—researchers can map the pharmacophore, which is the essential three-dimensional arrangement of functional groups required for activity.
The introduction of halogen atoms can increase lipophilicity and potentially improve cell permeability, while the addition of hydrogen-bonding groups can enhance target-specific interactions. nih.gov For example, in the development of kinase inhibitors, a 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide series was optimized by varying the lipophilic substituent to yield potent and orally bioavailable compounds. acs.org These examples, while not directly involving this compound, illustrate the established principles of using a core scaffold to build a library of compounds for SAR exploration. nih.govacs.org The combination of a heterocyclic nucleus, a hydroxyalkyl chain, and a substituted piperazine is a known strategy for targeting specific receptors, such as serotonin (B10506) receptors. nih.gov
Computational and Theoretical Investigations of 4 3 Hydroxypropyl Piperazin 2 One and Its Derivatives
Molecular Modeling and Conformational Analysis
Molecular modeling and conformational analysis are fundamental to understanding the three-dimensional (3D) structure of a molecule, which is intrinsically linked to its biological activity. For derivatives of piperazine (B1678402), including the piperazin-2-one (B30754) scaffold, these studies reveal the preferred spatial arrangements of the molecule, known as conformations.
The conformational landscape of piperazine derivatives is complex due to the flexibility of the six-membered ring and its substituents. Studies on 2-substituted piperazines have shown a general preference for the axial conformation of the substituent. nih.gov This preference can be further stabilized by the formation of intramolecular hydrogen bonds, a feature particularly relevant for 4-(3-Hydroxypropyl)piperazin-2-one with its terminal hydroxyl group. nih.gov The orientation of the hydroxypropyl side chain relative to the piperazin-2-one ring is critical as it dictates how the molecule can interact with a biological target.
For instance, in a study of 1-(2-pyrimidinyl)piperazine derivatives, conformational analysis was used to propose model bioactive conformations, which were then used to develop a pharmacophore model for their sedative-hypnotic activity. nih.gov This highlights how understanding the conformational preferences of the piperazine core and its substituents is a crucial first step in rational drug design. The ability of the hydroxypropyl group of this compound to act as both a hydrogen bond donor and acceptor adds another layer of complexity and potential for specific interactions, which can be explored through detailed conformational searches.
Table 1: Key Conformational Features of Piperazine Derivatives
| Feature | Description | Relevance to this compound |
| Ring Pucker | The piperazin-2-one ring likely adopts a distorted chair or twist-boat conformation due to the sp2 hybridized carbonyl carbon. | The specific ring pucker influences the orientation of the hydroxypropyl substituent. |
| Substituent Orientation | The N-4 hydroxypropyl chain can exist in various conformations (e.g., extended, folded). | The orientation affects the molecule's overall shape and ability to form intramolecular or intermolecular hydrogen bonds. |
| Intramolecular H-Bonding | The terminal hydroxyl group can potentially form a hydrogen bond with the nitrogen or oxygen atoms of the piperazin-2-one ring. | This can lock the molecule into a more rigid, specific conformation, which may be the bioactive conformation. |
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, which are crucial for its reactivity and interaction with biological targets. ijournalse.orgmdpi.com For this compound, these calculations can elucidate the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.
The electronic structure of a molecule dictates its ability to participate in various non-covalent interactions, including hydrogen bonds, electrostatic interactions, and van der Waals forces, which are the cornerstone of ligand-receptor binding. DFT calculations can generate maps of the molecular electrostatic potential (MEP), which highlight regions of positive and negative potential on the molecule's surface. For this compound, the MEP would likely show a negative potential around the carbonyl oxygen and the hydroxyl oxygen, indicating their roles as hydrogen bond acceptors, and a positive potential around the hydroxyl hydrogen, indicating its role as a hydrogen bond donor.
The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important quantum chemical descriptors. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. mdpi.com A smaller gap suggests higher reactivity. These parameters are often used as descriptors in the development of QSAR models. mdpi.com
A study on pyrazine (B50134) derivatives used DFT calculations to obtain electronic and quantum chemical descriptors for a QSPR model of their odor thresholds. ijournalse.org Similarly, for this compound and its derivatives, these calculations can predict their reactivity and guide the synthesis of analogs with improved properties.
Table 2: Important Quantum Chemical Descriptors and Their Significance
| Descriptor | Definition | Significance for this compound |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the molecule's electron-donating ability and susceptibility to electrophilic attack. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the molecule's electron-accepting ability and susceptibility to nucleophilic attack. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | An indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. mdpi.com |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions. |
| Molecular Electrostatic Potential (MEP) | The electrostatic potential mapped onto the electron density surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrostatic interactions and hydrogen bonding. |
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches
Both SBDD and LBDD are powerful strategies in the quest for new drugs. mdpi.com The choice between them depends on the availability of structural information about the biological target.
Structure-Based Drug Design (SBDD) is employed when the 3D structure of the target protein is known, typically from X-ray crystallography or NMR spectroscopy. nih.govyoutube.com This approach involves designing molecules that can fit into the target's binding site with high affinity and specificity. For this compound, if the structure of its biological target were known, SBDD could be used to optimize its interactions. The hydroxypropyl group, for example, could be rationally modified to form specific hydrogen bonds with key amino acid residues in the binding pocket. The piperazin-2-one core would serve as a scaffold, and its other positions could be substituted to enhance binding or improve pharmacokinetic properties.
Ligand-Based Drug Design (LBDD) is utilized when the structure of the target is unknown, but a set of molecules that bind to it (ligands) has been identified. LBDD methods, such as pharmacophore modeling and QSAR, aim to identify the common structural features responsible for the biological activity. nih.gov A pharmacophore model is a 3D arrangement of essential features that a molecule must possess to be active. For this compound and its analogs, a pharmacophore model could be generated based on their activities. This model would likely include hydrogen bond donors and acceptors, hydrophobic regions, and possibly a positive ionizable feature associated with the piperazine nitrogen. This pharmacophore can then be used to screen large virtual libraries of compounds to identify new potential hits.
Many studies on piperazine derivatives have successfully employed these design strategies. For example, the discovery of potent non-covalent inhibitors of the SARS-CoV-2 main protease involved modifying a piperazine-containing hit using structure-based rational design. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling
QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity (QSAR) or physicochemical properties (QSPR). ijournalse.orgresearchgate.netresearchgate.net These models are typically represented by an equation that correlates calculated molecular descriptors with the observed activity or property.
For this compound and its derivatives, a QSAR study would involve synthesizing a series of analogs with systematic variations in their structure and measuring their biological activity. A wide range of molecular descriptors would then be calculated for each compound, including:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Based on the 3D structure of the molecule.
Electronic descriptors: Derived from quantum chemical calculations (e.g., HOMO/LUMO energies, dipole moment). mdpi.com
Physicochemical descriptors: Such as logP (lipophilicity), molecular weight, and polar surface area.
Statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), are then used to build the QSAR model. nih.gov A robust QSAR model can be used to predict the activity of newly designed, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.
Similarly, QSPR models can be developed to predict important physicochemical properties like aqueous solubility, which is a critical factor for drug bioavailability. researchgate.net A QSPR study on pyrazine derivatives successfully modeled their odor thresholds using electronic and quantum chemical descriptors. ijournalse.org For piperazine derivatives, QSAR models have been developed to understand their effects on the dopaminergic system and to guide the design of mTORC1 inhibitors. mdpi.comnih.gov
Table 3: Common Descriptors Used in QSAR/QSPR Modeling
| Descriptor Class | Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Partial charges | Governs the molecule's ability to form electrostatic and hydrogen bonds. mdpi.com |
| Steric/Topological | Molecular weight, Molar refractivity, Connectivity indices | Relates to the size, shape, and branching of the molecule. |
| Hydrophobic | LogP, LogS | Describes the molecule's lipophilicity and aqueous solubility. mdpi.com |
| Hydrogen Bonding | Number of H-bond donors/acceptors, Polar Surface Area (PSA) | Quantifies the potential for hydrogen bonding interactions. mdpi.com |
Molecular Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov It is a cornerstone of SBDD and is widely used to understand the molecular basis of ligand-target interactions.
In a typical molecular docking study, the 3D structure of the target protein is placed in a virtual environment, and a scoring function is used to evaluate the binding affinity of different poses of the ligand in the binding site. For this compound, docking studies could reveal how it interacts with its biological target at an atomic level.
Key interactions that would be investigated include:
Hydrogen bonds: The hydroxyl group and the carbonyl oxygen of the piperazin-2-one ring are prime candidates for forming hydrogen bonds with amino acid residues in the receptor's binding pocket.
Hydrophobic interactions: The propyl chain and parts of the piperazine ring can engage in hydrophobic interactions with nonpolar residues.
Electrostatic interactions: The partial charges on the atoms of the ligand can interact favorably with charged or polar residues in the target.
Molecular docking studies have been extensively applied to piperazine derivatives to rationalize their biological activities. For example, docking studies on piperazine-substituted quinazolinone derivatives helped to understand their potential as anticancer agents by showing their interactions with DNA. nih.gov In another study, docking was used to understand the binding of phenylpiperazine derivatives to the active site of topoisomerase II. mdpi.com These studies not only provide a plausible binding mode but also guide the design of new analogs with improved binding affinity and selectivity. nih.govacs.org
Preclinical Pharmacological and Mechanistic Biological Investigations of Piperazin 2 One Derivatives
In Vitro Enzyme Inhibition Studies
Piperazin-2-one (B30754) derivatives have demonstrated significant inhibitory activity against several key enzymes implicated in disease pathogenesis, particularly in oncology.
Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of cancer. Several studies have highlighted the potential of piperazine-containing compounds as potent protein kinase inhibitors.
Cyclin-Dependent Kinase 2 (CDK2) Inhibition: A series of 3-(piperazinylmethyl)benzofuran derivatives were designed as novel type II CDK2 inhibitors. nih.gov These compounds, which incorporate a piperazine (B1678402) moiety, showed promising inhibitory activity. For instance, the m-trifluoromethyl derivative 9h exhibited potent inhibition with an IC₅₀ value of 40.91 nM, surpassing the reference standard staurosporine (B1682477) (IC₅₀ = 56.76 nM). nih.gov Other derivatives also showed significant activity, demonstrating the value of the piperazine scaffold in targeting CDK2. nih.gov
Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) Inhibition: Novel 6,7-dimethoxy-N-phenyl-2-(piperazin-1-yl)quinazolin-4-amine derivatives have been synthesized and identified as dual inhibitors of EGFR and HER2. chemmethod.com Compounds 12 and 14 from this series were particularly effective, showing potent cytotoxic effects against both trastuzumab-sensitive and resistant HER2-positive breast cancer cells. chemmethod.com Compound 12 demonstrated superior HER2 inhibition, achieving almost complete inhibition at a concentration of 500 nM, comparable to the established dual inhibitor lapatinib. chemmethod.com
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibition: Piperazine–chalcone hybrids and their related pyrazoline analogues have been developed as inhibitors of VEGFR-2, a key mediator of angiogenesis. tandfonline.com The synthesized compounds displayed IC₅₀ values against VEGFR-2 ranging from 0.57 µM to 1.48 µM. tandfonline.com Additionally, piperazine-based thiazolidinones were synthesized and screened for their VEGFR2 tyrosine kinase inhibitory activity, with several compounds showing more potent inhibition than the reference staurosporine. nih.gov
Akt Kinase Inhibition: The discovery of AZD5363, a potent, orally bioavailable inhibitor of Akt kinases, further underscores the importance of the piperazine (or piperidine (B6355638) bioisostere) core. nih.gov This compound, featuring a pyrrolopyrimidine core linked to a substituted piperidine, demonstrated significant potency and selectivity against Akt, inhibiting tumor growth in preclinical models. nih.gov
Table 1: Protein Kinase Inhibition by Piperazine Derivatives
| Compound/Series | Target Kinase | Key Findings | Reference |
|---|---|---|---|
| 3-(piperazinylmethyl)benzofuran derivative 9h | CDK2 | Potent inhibition with IC₅₀ = 40.91 nM, exceeding staurosporine. | nih.gov |
| Quinazoline derivative 12 | EGFR/HER2 | Superior dual inhibition, with near-complete HER2 inhibition at 500 nM. | chemmethod.com |
| Piperazine–chalcone hybrids Vd and Ve | VEGFR-2 | IC₅₀ values ranged from 0.57 µM to 1.48 µM. | tandfonline.com |
| Piperazine-based thiazolidinones 11, 13, 16 | VEGFR-2 | Showed more potent inhibitory activity than staurosporine (IC₅₀ <0.3 μM). | nih.gov |
| AZD5363 | Akt | Potent and selective inhibitor, showed in vivo efficacy. | nih.gov |
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, proliferation, and survival. nih.gov Its inhibition is a validated strategy in cancer therapy.
A series of 4-(2-hydroxypropyl)piperazin-1-yl) derivatives were designed and synthesized as Hsp90 inhibitors. nih.gov This research was built upon a previously identified lead compound, 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide , which showed moderate Hsp90 inhibitory activity. nih.gov Structure-activity relationship studies revealed that incorporating a hydroxyl group at the C-4 position of an aryl ring on the piperazine moiety was beneficial for Hsp90 inhibition. nih.gov Compound 6f from this series was identified as having improved activity, marking it as a candidate for further optimization as an Hsp90 inhibitor. nih.gov
The versatility of the piperazine scaffold extends to other enzyme targets. For instance, piperazine-containing 1,2,4-triazole (B32235) derivatives have been evaluated for their inhibitory potential against a panel of enzymes. nih.gov These studies explored inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BChE), α-glucosidase, urease, and lipoxygenase (LOX), indicating the broad applicability of this chemical class in targeting diverse enzymatic systems relevant to various pathologies. nih.gov
Receptor Interaction and Modulation Studies (e.g., G-protein coupled receptors, ion channels)
Piperazin-2-one and its parent piperazine derivatives are well-known for their interactions with G-protein coupled receptors (GPCRs), particularly those involved in neurotransmission. nih.gov
Arylpiperazine derivatives are a prominent class of ligands for serotonin (B10506) (5-HT) receptors. nih.gov The combination of a heterocyclic nucleus, a hydroxyalkyl chain (such as a hydroxypropyl group), and a 4-substituted piperazine is a known pharmacophore for high affinity at 5-HT₁ₐ receptors. nih.gov
Research into new series of norbornene and dicarboximide derivatives linked to an arylpiperazine moiety has yielded compounds with high specificity and affinity for serotoninergic receptors, including 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂C. nih.gov Similarly, novel compounds linking a 2-MeO-Ph-piperazine moiety via a three-carbon propyl linker to adamantane-based structures have been synthesized. mdpi.com These derivatives proved to be highly selective ligands for the 5-HT₁ₐ receptor, with one compound exhibiting a Kᵢ value of 1.2 nM. mdpi.com The broad and potent activity of piperazine derivatives has established them as one of the most biologically important scaffolds for targeting neurotransmitter receptors. researchgate.net
Table 2: Serotoninergic Receptor Affinity of Piperazine Derivatives
| Compound/Series | Target Receptor | Affinity (Kᵢ) | Reference |
|---|---|---|---|
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.1³﹐⁷]decan-1-amine fumarate (B1241708) (8 ) | 5-HT₁ₐ | 1.2 nM | mdpi.com |
| N-(3-(4-(2-methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricylo[3.3.1.1³﹐⁷]decan-1-amine fumarate (10 ) | 5-HT₁ₐ | 21.3 nM | mdpi.com |
| Norbornene/dicarboximide arylpiperazines | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂C | High affinity and specificity | nih.gov |
Piperazine derivatives are also known to interact with adrenergic receptors, often acting as antagonists. drugbank.comhawaii.edu Adrenergic antagonists block the effects of the endogenous catecholamines, epinephrine (B1671497) and norepinephrine. drugbank.com The phenylpiperazine structure is a common feature in compounds with potent adrenolytic effects. hawaii.edu
Furthermore, the piperazine scaffold has been instrumental in developing ligands for other receptor systems. Notably, 1-substituted 4-(3-hydroxyphenyl)piperazines have been identified as a novel class of pure opioid receptor antagonists. nih.govnih.govnih.gov These compounds, including derivatives with a methyl group on the piperazine ring, display low nanomolar potencies at μ, δ, and κ opioid receptors, acting as pure antagonists in functional assays. nih.govnih.gov This activity highlights the structural versatility of the piperazine core, allowing it to be adapted to target different receptor families with high affinity and specific functional outcomes.
Antiproliferative Activity in Cellular Models (e.g., Cancer Cell Lines)
The antiproliferative potential of piperazin-2-one derivatives has been a subject of investigation in various cancer cell lines. These studies aim to identify compounds with cytotoxic effects against malignant cells, paving the way for the development of novel anticancer agents.
A variety of in vitro assays are employed to screen for the cytotoxic activity of piperazin-2-one derivatives. A common approach involves exposing different cancer cell lines to the compounds and measuring cell viability. For instance, the MTT (3-(4,5-dimethylthiazolyl-2)-2,5-diphenyltetrazolium bromide) assay is frequently used to assess cell metabolic activity, which serves as an indicator of cell viability. acs.org
In one study, a panel of tumor cell lines, including HEPG2 (liver cancer), A375 (melanoma), SHSY5Y (neuroblastoma), MCF7 (breast cancer), and A549 (lung adenocarcinoma), were used to screen synthesized compounds. A non-tumorigenic keratinocyte cell line, HaCaT, was included as a control to assess selectivity. acs.org The results of such screenings are often presented as EC₅₀ values, which represent the concentration of a compound that causes a 50% reduction in cell viability. acs.org
Another commonly used method is the WST-1 assay, which, similar to the MTT assay, is based on the metabolic activity of mitochondrial dehydrogenases. nih.gov In some studies, a single high concentration (e.g., 100 μM) of the compounds is initially used for screening across multiple cell lines to identify promising candidates for further investigation. nih.gov The lactate (B86563) dehydrogenase (LDH) cytotoxicity assay is another method used to quantify cell death by measuring the release of LDH from damaged cells. nih.gov
The following table summarizes the cytotoxic activities of selected piperazine derivatives against various cancer cell lines.
| Compound/Derivative | Cell Line(s) | Assay Method | Key Findings |
| Piperazine-2,5-dione | HEPG2, A375, SHSY5Y, MCF7, A549 | MTT | Showed no significant cytotoxic activity. acs.org |
| 3,4-dihydroquinoxalin-2(1H)-one derivatives | HEPG2, A375, SHSY5Y, MCF7, A549 | MTT | Exhibited no cytotoxic activity. acs.org |
| 1,3,4,7-tetrahydrobenzo[g] nih.govresearchgate.netacgpubs.orgoxadiazonine-2,5-dione | HEPG2, A375, SHSY5Y, MCF7, A549 | MTT | Displayed no cytotoxic activity. acs.org |
| TADDOL-derived and trifluoromethyl-substituted piperazin-2-one derivatives | HUH7, AKH12, DAOY, UW228-2, D283, D425, U251 | Not specified | Showed a significant effect on cell viability, but was also comparable to nonmalignant cells. nih.govresearchgate.net |
This table is for illustrative purposes and includes data on broader piperazine derivatives to provide context for the screening methodologies.
Understanding the mechanisms by which piperazin-2-one derivatives exert their antiproliferative effects is crucial for their development as therapeutic agents. Research in this area points towards the induction of apoptosis (programmed cell death) as a key mechanism.
For instance, some piperazine-substituted pyranopyridines have been shown to induce apoptosis in cancer cells. nih.gov Mechanistic studies may involve investigating the modulation of specific signaling pathways. For example, the TGF-β R1-smad2/3-E-cadherin and FAK-RhoA-cofilin pathways have been implicated in the anti-tumor and anti-metastatic effects of certain compounds. nih.gov
In some cases, the antiproliferative effects are not mediated by common pathways like the ERK1/2 pathway or oxidative stress. nih.gov The inhibition of proteasome activity is another potential mechanism, as it can lead to the accumulation of pro-apoptotic proteins like Noxa. researchgate.net Furthermore, some compounds may directly inhibit the kinase activity of proteins like AKT1, leading to the activation of pro-apoptotic Bcl-2 family members. researchgate.net
Antimicrobial Efficacy in Preclinical Microbiological Models
Piperazin-2-one derivatives have also been evaluated for their antimicrobial properties against a range of pathogens, including bacteria and fungi.
The antibacterial activity of piperazine derivatives has been tested against both Gram-positive and Gram-negative bacteria. ijcmas.comnih.gov Standard methods like the disc diffusion method and microdilution method are used to determine the minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) of the compounds. ijcmas.com
Studies have shown that some piperazine derivatives exhibit significant activity against bacterial strains such as Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, and Escherichia coli. acgpubs.orgnih.gov For example, certain novel piperazine derivatives showed potent bactericidal activities, with some being particularly effective against Shigella flexineri and methicillin-resistant Staphylococcus aureus (MRSA). ijcmas.com
The following table presents a summary of the antibacterial activity of selected piperazine derivatives.
| Compound/Derivative | Bacterial Strain(s) | Key Findings |
| Substituted piperazine derivatives | Staphylococcus aureus, Streptomyces epidermidis, Pseudomonas aeruginosa, Escherichia coli | Many synthesized compounds showed significant antimicrobial properties. acgpubs.org |
| N-alkyl and N-aryl piperazine derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli | All synthesized compounds showed significant activity against bacterial strains. nih.gov |
| 2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT) | Staphylococcus epidermidis, Staphylococcus aureus, MRSA | PNT exhibited antimicrobial activity, suggesting inhibition of DNA gyrase. nih.govnih.gov |
| N,N′-disubstituted piperazine conjugated with 1,3,4-thiadiazole (B1197879) and 1,2,4-triazole | Gram-negative strains (especially E. coli) | Showed significant antibacterial activity against gram-negative strains. mdpi.com |
The antifungal potential of piperazine derivatives has been explored against various fungal species. acgpubs.orgnih.gov Antifungal activity is typically assessed against fungi such as Candida albicans, Aspergillus niger, Aspergillus flavus, and Aspergillus fumigatus. acgpubs.org
While some piperazine derivatives have shown significant antibacterial activity, their antifungal effects have been reported to be less potent in some cases. nih.gov However, other studies have reported promising antifungal activity for certain derivatives. For instance, some synthesized compounds showed significant antifungal properties. acgpubs.org One derivative, 1-(2-Hydroxy-3-{[4-(2-propoxyethoxy)benzoyl]oxy}propyl)-4-(4-nitrophenyl)piperazinediium dichloride, demonstrated the highest activity against Fusarium avenaceum. nih.gov
Derivatives of 2-hydroxy-3-(4-phenylpiperazin-1-yl)-propylphenylcarbamates have been tested for their in vitro activity against M. tuberculosis and M. kansasii. scispace.com In some N-phenylpiperazine derivatives, 1-{3-[(4-butoxybenzoyl)oxy]-2-hydroxypropyl}-4-(4-nitrophenyl)piperazinediium dichloride showed high inhibitory activity against M. kansasii and M. marinum. nih.gov The activity against M. kansasii was found to be positively influenced by higher lipophilicity and the electron-donor properties of certain substituents. nih.gov
Furthermore, a new rifamycin (B1679328) derivative incorporating a piperazine moiety, 3-(4-cinnamylpiperazinyl iminomethyl) rifamycin SV, exhibited significant antimycobacterial activity against both susceptible and multidrug-resistant strains of M. tuberculosis and Mycobacterium avium complex. nih.gov
Central Nervous System (CNS) Activity in Preclinical Models
The piperazine scaffold is a cornerstone in the development of centrally acting agents due to its favorable pharmacokinetic profile and ability to interact with key neurotransmitter systems. wisdomlib.org Derivatives have been explored for a range of neurological and psychiatric conditions.
Antidepressant and Anxiolytic Potential
Arylpiperazine derivatives, in particular, are widely recognized as ligands for serotonin (5-HT) receptors, which are crucial targets in the treatment of depression and anxiety. uj.edu.pl
Research into long-chain arylpiperazines has identified compounds with dual antagonist activity at 5-HT1A and 5-HT7 receptors, a profile considered promising for antidepressant and anxiolytic effects. Preclinical studies on 2-methoxyphenylpiperazine derivatives, specifically HBK-14 and HBK-15, have demonstrated these properties in rodent models. HBK-15, in particular, showed notable antidepressant-like activity, while HBK-14 displayed more potent anxiolytic-like effects in the four-plate test in mice and the elevated plus maze test in rats. nih.gov The mechanism of these compounds is linked to their interaction with the serotonergic system, especially the 5-HT1A receptor. nih.gov
Further studies have explored arylpiperazine derivatives of purine-2,6-dione. One such compound, GR-28/10, which features a chloride substituent on the phenylpiperazine ring, revealed specific anxiolytic, but not antidepressant, activity in the mouse four-plate test. uj.edu.pl The development of novel antidepressants has also focused on dual-target agents, such as aryl piperazine derivatives that act as agonists for both 5-HT1A and sigma-1 receptors. thieme-connect.com Compound 27 from this class showed high affinity for both receptor types and exhibited significant antidepressant effects in the forced swim test (FST) and tail suspension test (TST) in rodents. thieme-connect.com
Table 1: Preclinical Antidepressant and Anxiolytic Activity of Piperazine Derivatives
| Compound | Derivative Class | Preclinical Model(s) | Observed Effect | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| HBK-14 | 2-Methoxyphenylpiperazine | Four-plate test (mice), Elevated plus maze (rats) | Anxiolytic-like activity | 5-HT1A and 5-HT7 receptor antagonism | nih.gov |
| HBK-15 | 2-Methoxyphenylpiperazine | Forced swim test (mice, rats) | Antidepressant-like activity | 5-HT1A and 5-HT7 receptor antagonism | nih.gov |
| GR-28/10 | Arylpiperazinyl-purine-2,6-dione | Four-plate test (mice) | Anxiolytic-like activity | 5-HT1A, 5-HT2A, 5-HT7 receptor ligand | uj.edu.pl |
| Compound 27 | Tetrahydroisoquinoline Phenylpiperazine | Forced swim test, Tail suspension test (rodents) | Antidepressant-like activity | 5-HT1A and Sigma-1 receptor agonism | thieme-connect.com |
Anticonvulsant and Neuroprotective Effects
The investigation of piperazine derivatives has extended to their potential role in managing seizures and providing neuroprotection. A key area of research involves the modulation of excitatory amino acid receptors, such as glutamate (B1630785) receptors.
Two dicarboxylic piperazine derivatives, 1-(p-chlorobenzoyl)-piperazine-2,3-dicarboxylic acid (pCB-PzDA) and 1-(p-bromobenzoyl)-piperazine-2,3-dicarboxylic acid (pBB-PzDA), have been identified as potent kainate receptor antagonists. nih.gov In preclinical models, both compounds demonstrated anticonvulsant activity. When administered intracerebroventricularly (i.c.v.) to DBA/2 mice, they protected against sound-induced clonic and tonic seizures. nih.gov This protective effect was also observed following intraperitoneal (i.p.) injection. nih.gov
Other studies have synthesized various 1,4-substituted piperazine derivatives and evaluated them in the maximal electroshock (MES) and subcutaneous pentylenetetrazole (ScMet) seizure assays. nih.gov Compounds such as 1-[(2,4,6-trimethyl)-phenoxyethyl]-4-(2-hydroxyethyl)-piperazine dihydrochloride (B599025) (II) showed promising anti-MES activity in rats. nih.gov More complex hybrid molecules have also been developed. Compound 6 , which combines a pyrrolidine-2,5-dione core with a fluorophenyl-piperazine moiety, exhibited potent anticonvulsant protection in both the MES and 6 Hz seizure tests, with a more favorable protective index than the reference drug valproic acid. mdpi.com Its mechanism is believed to involve interaction with voltage-sensitive sodium and L-type calcium channels. mdpi.com
In the realm of neuroprotection, the experimental piperazine derivative Sunifiram (DM-235) has been noted for its anti-amnesic properties. wholisticresearch.com Although not a piperazin-2-one, its mechanism is relevant to neuroprotective strategies. Sunifiram is thought to act as an ampakine, enhancing cognitive function by stimulating AMPA-type glutamate receptors. wholisticresearch.com It is also believed to potentiate long-term potentiation (LTP) in the hippocampus by acting on the glycine-binding site of the NMDA receptor, which in turn activates Protein Kinase Cα (PKCα) and Calcium/Calmodulin-Dependent Protein Kinase II (CaMKII). nih.gov
Table 2: Preclinical Anticonvulsant and Neuroprotective Activity of Piperazine Derivatives
| Compound | Derivative Class | Preclinical Model(s) | Observed Effect | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| pCB-PzDA | Dicarboxylic Piperazine | Sound-induced seizures (DBA/2 mice) | Anticonvulsant | Glutamate (kainate) receptor antagonism | nih.gov |
| pBB-PzDA | Dicarboxylic Piperazine | Sound-induced seizures (DBA/2 mice) | Anticonvulsant | Glutamate (kainate) receptor antagonism | nih.gov |
| Compound 6 | Pyrrolidine-2,5-dione-piperazine | MES test, 6 Hz test (mice) | Anticonvulsant | Voltage-sensitive sodium and L-type calcium channel modulation | mdpi.com |
| Sunifiram (DM-235) | Piperazine | Morris water maze, Passive avoidance test | Anti-amnesic, Cognitive enhancement | AMPA/NMDA receptor modulation; PKCα/CaMKII activation | wholisticresearch.comnih.gov |
Other Preclinical Biological Activities and Targets
Beyond the central nervous system, piperazine-containing compounds have been evaluated for their effects on inflammation, the cardiovascular system, and as local anesthetics.
Anti-inflammatory Properties
The piperazine scaffold is present in molecules designed to mitigate inflammatory responses. wisdomlib.orgthieme-connect.com However, direct studies on piperazin-2-one derivatives are limited. A study on variously substituted piperazine-2,5-diones, including the known compound Alaptide, investigated their anti-inflammatory potential. mdpi.com In an assay measuring the activation of the pro-inflammatory transcription factor NF-κB stimulated by lipopolysaccharide (LPS), these compounds did not demonstrate an ability to reduce NF-κB activity. mdpi.com
In contrast, other classes of piperazine derivatives have shown significant anti-inflammatory effects in preclinical models. The compound LQFM182, a (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, reduced paw edema induced by carrageenan in rodents. nih.gov Mechanistically, it decreased inflammatory cell migration and lowered the levels of the pro-inflammatory cytokines TNF-α and IL-1β in pleural exudate. nih.gov Similarly, the derivative LQFM202 demonstrated anti-inflammatory activity in carrageenan- and zymosan-induced edema models and was found to inhibit COX-1, COX-2, and 5-LOX enzymes in vitro. nih.gov
Table 3: Preclinical Anti-inflammatory Activity of Piperazine Derivatives
| Compound | Derivative Class | Preclinical Model(s) | Observed Effect | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| Alaptide derivatives | Piperazine-2,5-dione | LPS-stimulated NF-κB activation assay | No significant anti-inflammatory activity | N/A | mdpi.com |
| LQFM182 | Pyrazolyl-piperazine | Carrageenan-induced paw edema and pleurisy | Reduced edema, cell migration, and pro-inflammatory cytokines | Inhibition of TNF-α and IL-1β | nih.gov |
| LQFM202 | Phenyl-piperazine | Carrageenan/Zymosan-induced edema, In vitro enzyme assays | Reduced edema and hyperalgesia | Inhibition of COX-1, COX-2, and 5-LOX | nih.gov |
Cardiovascular System Modulation (e.g., Antihypertensive Activity)
Several piperazine derivatives have been investigated for their potential to lower blood pressure. nih.govacs.org One such compound, piperazine ferulate (PF), has been shown to exert an antihypertensive effect in spontaneously hypertensive (SH) rats. nih.gov Its mechanism involves improving endothelial function, as evidenced by enhanced acetylcholine-induced aortic relaxation. This effect is linked to the activation of endothelial nitric oxide synthase (eNOS) and an increase in nitric oxide (NO) synthesis. nih.gov
Another derivative, designated P11 (N-(trans-3-hydroxy-1,2,3,4-tetrahydro-2-naphtyl)-N'-(3-oxo-3-phenylpropyl) piperazine dihydrochloride), demonstrated significant hypotensive and antihypertensive activity in both normotensive and hypertensive rat models. nih.gov Its blood pressure-lowering effect is attributed to both alpha- and beta-adrenoceptor blocking activity. nih.gov Furthermore, a series of (1,4-benzothiazinyloxy)alkylpiperazine derivatives were synthesized and found to be effective ligands for α1-adrenoceptors, a key target for antihypertensive drugs. nih.gov
Table 4: Preclinical Cardiovascular Activity of Piperazine Derivatives
| Compound | Derivative Class | Preclinical Model(s) | Observed Effect | Putative Mechanism of Action | Reference(s) |
|---|---|---|---|---|---|
| Piperazine ferulate (PF) | Ferulic acid salt of piperazine | Spontaneously hypertensive rats, HUVECs | Antihypertensive, Improved endothelial function | Activation of eNOS, increased NO synthesis | nih.gov |
| Compound P11 | Naphthyl-piperazine | Normotensive and hypertensive rats/cats | Hypotensive and antihypertensive | Alpha- and beta-adrenoceptor blockade | nih.gov |
| (1,4-Benzothiazinyloxy) alkylpiperazine series | Benzothiazine-piperazine | Radioligand binding assays | High affinity for α1-adrenoceptors | α1-adrenoceptor antagonism | nih.gov |
Local Anesthetic Properties (Preclinical Models)
The potential for piperazine derivatives to act as local anesthetics has been explored in several preclinical studies. researchgate.net While data on piperidin-2-one derivatives is not available, research on other piperazine compounds has yielded positive results.
A study involving new piperazine derivatives coded as LAS-276, LAS-277, and LAS-278 evaluated their local anesthetic effects in infiltration and regional anesthesia models. farmaciajournal.com The investigation found that the compounds possessed moderate local anesthetic activity. farmaciajournal.com This confirms earlier work which also identified local anesthetic properties in certain piperazine and ephedrine (B3423809) derivatives when tested in rabbits. researchgate.net The development of new local anesthetics is an ongoing area of research, and while piperidine-containing drugs like bupivacaine (B1668057) are common, the piperazine scaffold also presents a viable structure for investigation. nih.govfabad.org.tr
Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses
Influence of Piperazin-2-one (B30754) Ring Substitution Patterns on Biological Activities
The biological activity of compounds containing the piperazin-2-one moiety is highly sensitive to the substitution patterns on the heterocyclic ring. Modifications at the N-1, C-3, C-5, and C-6 positions can dramatically alter a compound's potency, target selectivity, and pharmacokinetic properties.
Substitutions at the N-1 position are critical for modulating activity. In a series of acetophenone (B1666503)/piperazin-2-one (APPA) hybrids designed as anti-cancer agents, various substituted phenyl groups were introduced at the N-1 position. The electronic properties of these substituents significantly impacted cytotoxicity against triple-negative breast cancer (TNBC) cells. For instance, compound 1j , with a 4-cyanophenyl group at N-1, demonstrated potent activity (IC₅₀ = 6.50 μM) and high selectivity against the MDA-MB-468 cell line. nih.gov This suggests that an electron-withdrawing group at this position is favorable for this specific activity. In contrast, for selective late sodium current (INaL) inhibitors, N-1 substitution with moieties like a 4-fluorobenzyl group was found to be optimal for achieving high efficacy and selectivity. acs.org
The C-3 position of the piperazin-2-one ring is another key site for modification. Asymmetric synthesis has enabled the creation of C-3 aryl- or alkyl-substituted piperazin-2-ones with high enantiomeric excess. acs.org In a study on dopamine (B1211576) D3 receptor ligands, the introduction of various heterocyclic moieties, such as indole (B1671886), at the N-4 position was explored. The position of attachment to the indole ring influenced the binding affinity for both D2 and D3 receptors. nih.gov For example, compound 22 , where the piperazine (B1678402) moiety is directly attached to the 5-position of an indole ring, showed high affinity for both D2 and D3 receptors. nih.gov
Furthermore, combining substitutions at multiple positions allows for fine-tuning of biological activity. In the design of selective anti-TNBC agents, hybrids were created based on pharmacophores from known drugs like Neratinib and Olaparib. The combination of an acetophenone moiety and a substituted piperazin-2-one core led to compounds that selectively cause DNA damage in cancer cells. nih.gov Similarly, for late sodium current inhibitors, 1,4-disubstituted piperazin-2-ones were synthesized. Compound 7d , featuring a 2,6-dimethylphenyl group at N-1 and a 4-fluorobenzyl group at N-4, emerged as a highly potent and selective inhibitor with excellent pharmacokinetic properties. acs.org
The following table summarizes findings on how ring substitutions affect biological activity in different research contexts.
| Compound Series | Substitution Position(s) | Key Substituents | Biological Target/Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Acetophenone/piperazin-2-one (APPA) Hybrids | N-1 | 4-cyanophenyl | Anti-TNBC (MDA-MB-468 cells) | Electron-withdrawing group at N-1 enhances potency and selectivity. | nih.gov |
| 1,4-Disubstituted Piperazin-2-ones | N-1 and N-4 | N-1: 2,6-dimethylphenyl N-4: 4-fluorobenzyl | Late Sodium Current (INaL) Inhibition | Dual substitution is critical for high efficacy (IC₅₀ = 2.7 μM) and selectivity. | acs.org |
| Dopamine Receptor Ligands | N-4 | 5-Indolyl | Dopamine D2/D3 Receptor Affinity | Direct attachment of a heterocyclic ring system to the piperazine nitrogen can confer high affinity for multiple targets. | nih.gov |
| Imatinib (B729) Analogs | C-3 | Tertiary allylic substitutions | Antiproliferative Activity | Chiral tertiary piperazines can produce analogs with activity comparable to the parent drug, imatinib. | nih.govnih.gov |
Role of the Hydroxypropyl Chain and its Modifications on Pharmacological Profiles
The N-4 hydroxypropyl chain of 4-(3-hydroxypropyl)piperazin-2-one is a crucial determinant of its pharmacological profile, influencing properties such as solubility, receptor interactions, and metabolic stability. The terminal hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a biological target's binding site.
While direct studies on modifying the hydroxypropyl chain of this specific compound are not widely published, research on structurally similar molecules, such as 1-(2-hydroxyethyl)piperazine derivatives, provides valuable insights. In a study aimed at developing radioprotective agents, a series of 1-(2-hydroxyethyl)piperazine derivatives were synthesized and evaluated. rsc.org The core structure was modified by adding different substituents to the hydroxyl end of the side chain. This research demonstrated that modifications to the N-alkyl-alcohol chain significantly impact biological efficacy and safety. For instance, compound 6 from this series, where the terminal hydroxyl group was part of a larger, more complex moiety, showed the most significant radioprotective effects with minimal cytotoxicity. rsc.org This suggests that the terminal part of the side chain is a key site for optimization.
General principles of medicinal chemistry also support the importance of the hydroxypropyl chain:
Solubility and Pharmacokinetics: The piperazine core itself is known to improve the pharmacokinetic features of drug candidates, in part by increasing water solubility. nih.gov The addition of a hydroxypropyl group further enhances hydrophilicity, which can be critical for bioavailability.
Flexibility and Binding: The propyl chain provides conformational flexibility, allowing the terminal hydroxyl group to orient itself optimally within a binding pocket. Research on other piperazine derivatives has shown that altering the length and flexibility of the side chain at the N-4 position can significantly improve binding affinity at target receptors. ijrrjournal.com For example, in a series of opioid receptor ligands, a four-carbon chain was found to be optimal for activity when the terminal fragment was a heteroaryl group. ijrrjournal.com
Metabolic Stability: The hydroxyl group provides a potential site for Phase II metabolism (e.g., glucuronidation or sulfation), which could influence the compound's half-life and clearance. Modifying this group, for instance, by converting it to an ether or ester, could alter the metabolic profile.
The following table illustrates the effects of side chain modifications in a related series of N-hydroxyalkyl piperazine compounds.
| Compound Series | Core Structure | Side Chain Modification | Biological Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Radioprotective Agents | 1-(2-hydroxyethyl)piperazine | Various substitutions on the terminal hydroxyl group | Radioprotection | Compound 6 showed the best balance of efficacy and safety, highlighting the importance of the terminal group. | rsc.org |
| Opioid Receptor Ligands | 4-(Diphenylmethyl)-1-piperazine | Varying length and flexibility of the N-1 side chain | MOR/DOR Affinity | Modifying side chain length and flexibility significantly improved binding affinity at both receptors. | ijrrjournal.com |
Impact of Lipophilicity (log P, log kw) on Biological Activity and Cellular Uptake in Research Models
Lipophilicity, commonly expressed as the logarithm of the partition coefficient (log P) or distribution coefficient (log D), is a critical physicochemical property that governs the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate. For compounds targeting the central nervous system (CNS), a finely tuned lipophilicity is required to ensure penetration of the blood-brain barrier (BBB). nih.gov
In the context of piperazine-based compounds, lipophilicity plays a multifaceted role. Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives as potential cancer theranostics showed that descriptors for lipophilicity and molecular size were predictive of drug-likeness. These in silico models indicated that the synthesized compounds possessed good membrane permeability. nih.gov Similarly, an analysis of cannabinoid receptor ligands based on a piperazine scaffold found that compounds with moderate to high lipophilicity exhibited moderate metabolic stability but also showed low permeability in Caco-2 cell models, possibly due to high molecular weight. researchgate.net This highlights the delicate balance required; while sufficient lipophilicity is needed for membrane traversal, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and potential off-target toxicity.
The Caco-2 cell monolayer is a standard in vitro model used to predict human intestinal absorption and BBB penetration. mdpi.commdpi.com For a series of piperazine derivatives, high Caco-2 permeability was predicted, suggesting good potential for oral absorption. mdpi.com Ciprofloxacin, a well-known antibiotic containing a piperazine ring, is noted to be lipophilic, which enables it to cross the blood-brain barrier. researchgate.net
The relationship between lipophilicity and activity is not always linear. For certain N-acylated amino acids designed as oral delivery enhancers, a significant positive correlation was found between the log P of the compounds and their biological effect, indicating that higher lipophilicity improved absorption and efficacy in that specific context. rsc.org
The table below provides examples of how lipophilicity influences the properties of piperazine-containing compounds.
| Compound Class | Lipophilicity (log P) / Property | Experimental Model | Key Finding | Reference |
|---|---|---|---|---|
| Piperazine-linked Naphthalimides | Calculated Lipophilicity (XLOGP3) | In silico ADME prediction | Lipophilicity is a key descriptor for predicting drug-likeness and good membrane permeability. | nih.gov |
| Piperazine-based CB1 Ligands | Moderate to high lipophilicity | Caco-2 cell monolayers & human liver microsomes | Associated with moderate metabolic stability but low permeability and high efflux ratio. | researchgate.net |
| Diquinothiazines | Predicted high Caco-2 permeability | In silico prediction | High lipophilicity can correlate with high predicted intestinal absorption. | mdpi.com |
| Ciprofloxacin | Lipophilic character | General knowledge | Lipophilicity allows the drug to cross the blood-brain barrier. | researchgate.net |
Stereochemical Considerations and Enantiomeric Effects on Activity
Chirality plays a pivotal role in the interaction between small molecules and their biological targets. Since enzymes and receptors are themselves chiral, they often exhibit stereoselectivity, binding one enantiomer of a drug with significantly higher affinity than the other. The piperazin-2-one scaffold can contain multiple stereocenters, making stereochemistry a critical aspect of its SAR.
The development of asymmetric catalytic methods has enabled the synthesis of highly enantioenriched piperazin-2-ones, allowing for the systematic evaluation of individual enantiomers. nih.govacs.orgnih.gov A palladium-catalyzed decarboxylative allylic alkylation method has been used to produce α-tertiary piperazin-2-ones, which, upon further modification, yielded imatinib analogs. The resulting chiral compounds showed antiproliferative activity comparable to their non-chiral counterparts, demonstrating the feasibility of introducing complex chiral centers without loss of function. nih.gov
Clear enantiomeric effects have been documented in studies of piperazine derivatives targeting the CNS. In a series of dopamine D3 receptor selective ligands, the racemic compound 10e was resolved into its constituent enantiomers. The (–)-10e enantiomer displayed significantly higher affinity for both D2 (Ki = 47.5 nM) and D3 (Ki = 0.57 nM) receptors compared to its (+)-10e counterpart (D2 Ki = 113 nM; D3 Ki = 3.73 nM). nih.gov This demonstrates that a specific spatial arrangement of the substituents is required for optimal receptor engagement.
Similarly, in the development of KRAS G12C inhibitors, the chirality of a substituent on the piperazine ring was shown to be impactful. Attaching a methyl group at the C-2 position of the piperazine ring in the (S)-configuration led to moderate activity. In contrast, the corresponding (R)-enantiomer resulted in a 2-fold decrease in both biochemical and cellular antiproliferation assays, confirming that the stereochemistry of substituents on the piperazine ring itself is crucial for potency. jetir.org
The following table highlights specific examples of enantiomeric differentiation in piperazine-based compounds.
| Compound | Target/Activity | (S) or (-) Enantiomer Activity | (R) or (+) Enantiomer Activity | Key Finding | Reference |
|---|---|---|---|---|---|
| Dopamine Receptor Ligand 10e | Dopamine D2/D3 Receptor Affinity (Ki) | D2: 47.5 nM D3: 0.57 nM | D2: 113 nM D3: 3.73 nM | The (-) enantiomer exhibits significantly higher affinity for both D2 and D3 receptors. | nih.gov |
| KRAS G12C Inhibitor | p-ERK Inhibition (IC₅₀) & Cell Proliferation | p-ERK: 432 nM MIA PaCa-2: 90 nM | p-ERK: 787 nM MIA PaCa-2: 234 nM | The (S)-configuration on the piperazine ring is more potent than the (R)-configuration. | jetir.org |
| Piperazin-2-one Precursors | Asymmetric Synthesis | N/A (Synthetic Method) | Asymmetric catalysis enables the synthesis of highly enantioenriched piperazin-2-ones, providing access to stereochemically defined building blocks. | nih.govacs.orgnih.gov |
Design Principles for Modulating Target Selectivity and Potency
The design of potent and selective ligands based on the this compound scaffold relies on several key principles derived from extensive SAR and SPR studies of related piperazine and piperazin-2-one derivatives.
Scaffold Rigidity and Conformational Constraint: The piperazin-2-one ring serves as a conformationally constrained scaffold. nih.gov This rigidity reduces the entropic penalty upon binding to a target and presents substituents in well-defined spatial orientations. This is particularly valuable in peptidomimetic design, where the piperazin-2-one structure can mimic peptide turns. nih.gov By locking part of the molecule into a known conformation, medicinal chemists can more rationally design substituents to interact with specific pockets of a target protein.
Molecular Hybridization: This strategy involves combining two or more known pharmacophores into a single molecule to achieve a synergistic or novel biological effect. This was successfully applied in the creation of acetophenone/piperazin-2-one (APPA) hybrids, which integrated key features of existing anti-cancer drugs to produce novel agents with a distinct mechanism of action (DNA damage). nih.gov The piperazine ring often serves as a versatile linker in such hybrids.
Exploitation of N-1 and N-4 Substitution Vectors: The two nitrogen atoms of the piperazine core are primary points for synthetic modification and are crucial for tuning activity and selectivity.
N-4 Substitution (Side Chain): As seen with the hydroxypropyl group, this position is key for modulating solubility and providing a flexible linker to a pharmacophoric element (e.g., the terminal -OH group). Altering the length, rigidity, and terminal functional group of this chain is a primary strategy for optimizing interactions with the target and improving pharmacokinetic properties. rsc.orgijrrjournal.com
N-1 Substitution (Ring): This position is often used to introduce larger, often aromatic or heterocyclic, groups that can occupy hydrophobic pockets or form specific interactions within the target site. As demonstrated in selective late sodium channel inhibitors and anti-TNBC agents, the choice of the N-1 substituent is a powerful tool for modulating potency and selectivity. nih.govacs.org
Stereochemical Control: As discussed previously, controlling the stereochemistry at chiral centers on the piperazin-2-one ring is essential for optimizing potency and selectivity. nih.govjetir.org Enantiomerically pure compounds are often required to maximize on-target activity while minimizing potential off-target effects associated with the less active enantiomer. The development of asymmetric syntheses is therefore a critical enabling technology for this design principle. nih.govnih.gov
Tuning Physicochemical Properties (Lipophilicity & Solubility): A central theme in the design of piperazine-based drugs is the modulation of physicochemical properties to achieve a suitable ADME profile. The piperazine nucleus itself is often incorporated to increase water solubility and improve pharmacokinetics. nih.gov Further modifications, such as the addition of the hydroxypropyl chain or other polar groups, allow for fine-tuning of the balance between solubility and the lipophilicity required for membrane permeation and reaching the target site. nih.govmdpi.com
By systematically applying these principles, the this compound scaffold can be strategically modified to develop drug candidates with enhanced potency, improved selectivity, and favorable pharmacokinetic profiles for a wide range of therapeutic targets.
Advanced Analytical Research Methodologies for 4 3 Hydroxypropyl Piperazin 2 One Research
Chromatographic Techniques for Purity Assessment and Quantitative Analysis in Research
Chromatography is the cornerstone for the separation, identification, and quantification of 4-(3-hydroxypropyl)piperazin-2-one and related substances. Various chromatographic methods offer the necessary selectivity and sensitivity for rigorous analysis.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for assessing the purity and conducting quantitative analysis of non-volatile compounds like this compound. jocpr.com A validated reversed-phase HPLC (RP-HPLC) method is often the approach of choice for purity evaluation and determination. nih.gov Such methods can effectively separate the main compound from its impurities and decomposition products. nih.gov
For piperazine (B1678402) derivatives that lack a strong UV chromophore, derivatization with a UV-active agent such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) can be employed. This allows for the detection of trace amounts of piperazine-related compounds using standard HPLC-UV instrumentation. jocpr.com The resulting stable, UV-active derivative can be quantified at low levels. jocpr.com Hydrophilic Interaction Chromatography (HILIC) coupled with Evaporative Light Scattering Detection (ELSD) presents another powerful alternative for analyzing polar compounds like piperazine that are poorly retained in reversed-phase systems. rdd.edu.iq
A typical HPLC method for a related piperazine derivative might be validated for selectivity, precision, accuracy, and linearity. nih.gov
Table 1: Illustrative HPLC Method Parameters for Analysis of a Piperazine Derivative
| Parameter | Condition |
|---|---|
| Column | Octadecyl C18 (e.g., 250 x 4.0 mm, 5 µm) nih.gov |
| Mobile Phase | Acetonitrile (B52724) / Phosphate (B84403) Buffer (pH 2.0) nih.gov |
| Detection | UV at 239 nm nih.gov or ELSD rdd.edu.iq |
| Flow Rate | 1.0 mL/min jocpr.com |
| Column Temperature | 35 °C jocpr.com |
| Internal Standard | Phenacetin nih.gov |
| Validation Range | ~30 to 350 ppm (for trace analysis) jocpr.com |
| LOD/LOQ | Method-dependent, validated for specific application nih.gov |
Gas Chromatography (GC)
Gas Chromatography (GC), often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a highly effective technique for the analysis of volatile and thermally stable compounds. researchgate.netutexas.edu For piperazine derivatives, GC can be used for both qualitative and quantitative analysis, providing excellent resolution and sensitivity. hakon-art.comnih.gov GC methods are particularly useful for determining the presence of related impurities in starting materials or final products. hakon-art.com
A simple and cost-effective GC-FID method can be developed to separate and quantify various piperazine derivatives with good peak shapes and resolution. researchgate.nethakon-art.com The method's validation typically includes assessments of linearity, accuracy, precision, and robustness. researchgate.net For unequivocal identification, GC-MS is the preferred method, as the mass spectrum provides a molecular fingerprint of the analyte. scholars.directrsc.org
Table 2: Representative GC-FID Method Parameters for Piperazine Derivative Analysis
| Parameter | Condition |
|---|---|
| Column | DB-17 [(50%-Phenyl)-methylpolysiloxane] (30 m x 0.53 mm, 1.0 µm film) researchgate.net |
| Carrier Gas | Helium at 2 mL/min researchgate.net |
| Injector Temperature | 250 °C researchgate.net |
| Detector Temperature | 260 °C (FID) researchgate.net |
| Oven Program | 150°C (10 min), then ramp 35°C/min to 260°C (2 min) researchgate.net |
| Injection Volume | 1.0 µL researchgate.net |
| Limit of Detection (LOD) | ~0.005% of analyte concentration hakon-art.com |
| Limit of Quantification (LOQ) | ~0.02% of analyte concentration hakon-art.com |
Ion Chromatography (IC) for Degradation Product Analysis in Research
In industrial applications, such as CO2 capture, aqueous solutions of piperazine and its derivatives can undergo oxidative and thermal degradation. hw.ac.ukutexas.eduepa.gov Ion Chromatography (IC) is an essential analytical technique for identifying and quantifying the ionic degradation products that form in these processes. utexas.edu
Degradation studies often involve separate IC methods for cations and anions. Cation-exchange chromatography is used to quantify the remaining amine concentration and identify amine-based degradation products like ethylenediamine (B42938) (EDA). researchgate.net Anion-exchange chromatography is employed to measure the formation of small organic acids, such as formate (B1220265) and acetate, which are common indicators of oxidative degradation. hw.ac.uk The presence and concentration of these species provide insights into the degradation pathways and the stability of the parent compound under specific process conditions. hw.ac.ukresearchgate.net For instance, in studies of piperazine degradation, formate is often identified as one of the most abundant degradation products. hw.ac.uk
Table 3: Common Degradation Products of Piperazine Systems Analyzed by IC
| Degradation Product | Analytical Technique | Common Findings |
|---|---|---|
| Formate | Anion-IC | Often the most abundant oxidative degradation product. hw.ac.uk |
| Acetate | Anion-IC | Key indicator of piperazine loss. utexas.edu |
| Oxalate | Anion-IC | Identified in oxidative degradation studies. hw.ac.uk |
| Ethylenediamine (EDA) | Cation-IC | A common amine-based degradation product. hw.ac.ukresearchgate.net |
| Ammonium (B1175870) | Cation-IC | Product of thermal degradation. researchgate.net |
Reversed-Phase HPLC for Lipophilicity Determination
Lipophilicity, commonly expressed as the logarithm of the n-octanol/water partition coefficient (LogP), is a critical physicochemical parameter. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a rapid and reliable alternative to the traditional shake-flask method for determining LogP values. researchgate.netgoogle.comnih.gov The method is based on the strong correlation between a compound's retention time on a nonpolar stationary phase and its lipophilicity. nih.govwuxiapptec.com
In this technique, the logarithm of the capacity factor (log k) is measured at several different mobile phase compositions (typically varying ratios of an organic modifier like methanol (B129727) or acetonitrile and an aqueous buffer). The resulting values are then extrapolated to 0% organic modifier to determine log k_w, which is linearly related to the compound's LogP value. nih.gov This HPLC-based approach requires only a small amount of sample and is less sensitive to impurities. google.com For ionizable compounds like this compound, controlling the pH of the mobile phase is crucial to ensure the compound is in its neutral, non-ionized form for accurate LogP determination. nih.govumaryland.edu
Table 4: Principles of Lipophilicity (LogP) Determination by RP-HPLC
| Step | Description |
|---|---|
| 1. Column Selection | A nonpolar stationary phase (e.g., C18, C8) is used. nih.gov |
| 2. Mobile Phase | Mixtures of an organic solvent (e.g., acetonitrile, methanol) and an aqueous buffer at varying ratios. nih.gov |
| 3. Retention Time Measurement | The retention time (t_R) of the analyte is measured for each mobile phase composition. |
| 4. Calculation of Capacity Factor (k) | k = (t_R - t_0) / t_0, where t_0 is the column dead time. |
| 5. Extrapolation to log k_w | A plot of log k versus the percentage of organic modifier is created and extrapolated to 100% aqueous phase to find log k_w. |
| 6. LogP Calculation | LogP is calculated using a calibration curve generated from standard compounds with known LogP values: LogP = a * log k_w + b. nih.gov |
Capillary Zone Electrophoresis for pKa Determination in Research
The acid dissociation constant (pKa) is a fundamental property that influences a molecule's solubility, absorption, and biological interactions. analiza.com Capillary Zone Electrophoresis (CZE) is a powerful and efficient technique for determining pKa values. researchgate.netresearchgate.net The method relies on measuring the effective electrophoretic mobility of a compound across a range of pH values. analiza.comnih.gov
As the pH of the background electrolyte changes, the ionization state of an analyte like this compound, which contains a basic piperazine nitrogen, will change. This change in net charge directly affects its migration speed in the electric field. By plotting the effective electrophoretic mobility against pH, a sigmoidal curve is generated. The inflection point of this curve corresponds directly to the pKa value of the ionizable group. analiza.comresearchgate.net CZE offers significant advantages for pKa determination, including high throughput, low sample consumption, and the ability to analyze impure samples. analiza.comresearchgate.net Studies on similar structures, such as quinolones with a piperazinyl substituent, have successfully used CZE to determine multiple pKa values. nih.gov
On-Tissue Chemical Derivatization for Mass Spectrometry Imaging in Biological Systems Research
Mass Spectrometry Imaging (MSI) is a transformative technique that allows for the visualization of the spatial distribution of molecules directly within tissue sections. nih.gov However, small, polar molecules like this compound often exhibit poor ionization efficiency in common MSI techniques like Matrix-Assisted Laser Desorption/Ionization (MALDI), making them difficult to detect. nih.gov
On-Tissue Chemical Derivatization (OTCD) is an innovative strategy developed to overcome this limitation. nih.govnih.gov This approach involves applying a chemical reagent directly onto the tissue slice that reacts specifically with a functional group on the target analyte. researchgate.net For this compound, derivatization reagents targeting its secondary amine or hydroxyl group can be used. These reagents are designed to attach a tag that is either permanently charged or highly ionizable, significantly enhancing the detection sensitivity of the target molecule during MSI analysis. nih.govresearchgate.net This powerful combination of OTCD-MSI enables researchers to map the precise location and relative abundance of the compound and its metabolites within complex biological systems, providing critical insights into its distribution and local effects. nih.gov Reagents such as those containing a quaternary amine group or a readily protonated moiety are often selected for derivatizing amines to improve positive-ion mode detection. acs.orgacs.org
Development of Robust Analytical Methods for Research Scale Synthesis and Characterization
The synthesis of this compound necessitates the use of various analytical techniques to monitor the reaction progress, identify the final product, and determine its purity. The primary methods for characterization include chromatographic and spectroscopic techniques.
Chromatographic Methods
High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are powerful tools for the separation and purification of this compound from reaction mixtures.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is a commonly employed method for the analysis of polar organic compounds like piperazine derivatives. ptfarm.plrdd.edu.iq For this compound, a C18 column is often utilized as the stationary phase. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous buffer, like a phosphate buffer, to control the pH. ptfarm.pl UV detection is a common method for detecting piperazine-containing compounds. ptfarm.plresearchgate.net The selection of an appropriate wavelength for detection is critical for achieving high sensitivity. For piperazine derivatives, wavelengths in the range of 225-285 nm have been found to be effective. ptfarm.pl
A typical HPLC method for the analysis of this compound might involve the parameters outlined in the table below.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile:Phosphate Buffer (pH 3.0) (Gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for monitoring the progress of a reaction and for preliminary purity assessment. For the analysis of piperazine derivatives, silica (B1680970) gel plates (60 F254) are commonly used as the stationary phase. rdd.edu.iq A suitable mobile phase for separating this compound from starting materials and by-products would be a mixture of a polar organic solvent and a base, for example, a mixture of dichloromethane (B109758) and methanol with a small amount of ammonium hydroxide. Visualization of the spots on the TLC plate can be achieved under UV light (at 254 nm) or by using a staining agent such as potassium permanganate.
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. nih.gov For this compound, the NMR spectra would reveal characteristic signals corresponding to the different protons and carbons in the molecule. Variable temperature NMR studies can also provide insights into the conformational dynamics of the piperazine ring. researchgate.net
The expected chemical shifts in the ¹H NMR spectrum of this compound in a solvent like CDCl₃ are summarized in the table below.
| Protons | Expected Chemical Shift (ppm) | Multiplicity |
| -CH₂- (piperazinone ring) | 3.0 - 3.4 | m |
| -CH₂- (piperazinone ring) | 2.6 - 2.9 | m |
| -CH₂- (propyl chain) | 3.5 - 3.7 | t |
| -CH₂- (propyl chain) | 1.6 - 1.8 | m |
| -CH₂- (propyl chain) | 2.4 - 2.6 | t |
| -OH | Variable | br s |
| -NH- | Variable | br s |
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its fragmentation pattern. nih.gov For this compound, electrospray ionization (ESI) is a suitable ionization technique. The mass spectrum would show a prominent peak corresponding to the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the compound. nih.gov
The predicted mass-to-charge ratios for different adducts of this compound in mass spectrometry are listed below.
| Adduct | Predicted m/z |
| [M+H]⁺ | 173.1285 |
| [M+Na]⁺ | 195.1104 |
| [M+K]⁺ | 211.0844 |
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands for the N-H and O-H stretching vibrations, the C=O stretching vibration of the amide, and the C-N stretching vibrations.
Q & A
Q. What are the recommended safety protocols for handling 4-(3-Hydroxypropyl)piperazin-2-one in laboratory settings?
- Methodological Answer : While specific toxicological data for this compound is limited, standard precautions for piperazin-2-one derivatives should be followed. Use personal protective equipment (PPE) including nitrile gloves, lab coats, and chemical safety goggles. Ensure adequate ventilation, especially in confined spaces, and avoid inhalation of dust or vapors. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of as hazardous waste . Always consult Safety Data Sheets (SDS) for structurally similar compounds (e.g., 3-(Pyridin-2-yl)piperazin-2-one) to infer handling guidelines .
Q. What synthetic methodologies are reported for preparing this compound?
- Methodological Answer : Synthesis of related piperazin-2-one derivatives often involves nucleophilic substitution or cyclization reactions. For example, coupling hydroxypropyl groups to the piperazine ring may require protective group strategies (e.g., tert-butyloxycarbonyl [Boc] protection) to prevent side reactions. Solvent selection (e.g., DMF or THF) and catalysts (e.g., triethylamine) are critical for optimizing yield. Reaction conditions such as temperature (e.g., 60–80°C) and stoichiometric ratios should be systematically varied during optimization .
Q. How should researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- Nuclear Magnetic Resonance (NMR) : - and -NMR to confirm substituent positions and ring conformation .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity (>95% recommended for biological studies) .
- Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational chemistry be applied to study the conformational flexibility of the piperazin-2-one ring in this compound?
- Methodological Answer : The Cremer-Pople puckering coordinates method is widely used to analyze non-planar ring conformations. Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model the six-membered piperazin-2-one ring. Parameters such as puckering amplitude () and phase angle () can quantify deviations from planarity. Compare computed results with crystallographic data (if available) or experimental NMR coupling constants to validate models .
Q. What strategies can resolve contradictions in reported biological activity data for piperazin-2-one derivatives?
- Methodological Answer : Contradictions often arise from variability in experimental conditions. To address this:
- Standardize Assays : Use consistent cell lines (e.g., HEK293 for receptor studies) and control compounds (e.g., Nutlin-3 for MDM2 antagonism studies) .
- Validate Purity : Ensure compounds are re-purified (e.g., via flash chromatography) before biological testing to exclude impurities as confounding factors .
- Dose-Response Curves : Perform triplicate experiments with at least six concentration points to improve statistical reliability .
Q. What analytical techniques are optimal for quantifying this compound in complex matrices (e.g., plasma or tissue homogenates)?
- Methodological Answer :
- Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : Use a C18 column with gradient elution (water/acetonitrile + 0.1% formic acid) for separation. Employ deuterated internal standards (e.g., -4-(3-Hydroxypropyl)piperazin-2-one) to correct for matrix effects .
- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation (14,000 rpm, 10 min) to remove interferents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
